molecular formula C12H17NO B1627664 N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine CAS No. 868755-46-8

N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine

Cat. No. B1627664
M. Wt: 191.27 g/mol
InChI Key: ZXAQWZXMLFUWJO-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 g/mol . The compound is also known by several synonyms, including 1-(2,2-dimethyl-3H-1-benzofuran-7-yl)-N-methylmethanamine .


Molecular Structure Analysis

The InChI Key for this compound is ZXAQWZXMLFUWJO-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC=CC2=C1OC©©C2 .


Physical And Chemical Properties Analysis

This compound is typically stored at temperatures below -10°C . The physical form of this compound is liquid .

Scientific Research Applications

Vibrational Assignments and Structural Analysis

The vibrational characteristics and structural analysis of related benzofuran compounds provide insight into their potential applications in materials science and chemistry. For example, studies on N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound synthesized to model the phenolic resulting from ring-opening polymerization of benzoxazine monomers, have made fundamental vibrational assignments through the analysis of infrared and Raman spectra. Such research is essential for understanding the physical and chemical properties of benzofuran derivatives, which can be crucial for developing new polymers and materials (Dunkers & Ishida, 1995).

Chemical Synthesis and Reactivity

Research into the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems, including studies on N,N-dimethyl-2-(alkylthio)ethylamines and 3-methylthiazolidines, elucidates the chemical reactivity and synthesis pathways of benzofuran analogs. This knowledge is pivotal for the design and synthesis of novel compounds with potential applications in medicinal chemistry and drug development (Ohara, Akiba, & Inamoto, 1983).

Advanced Materials Development

The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition demonstrates the applicability of benzofuran derivatives in creating advanced materials. Such materials have significant potential uses in catalysis, environmental remediation, and the electronics industry, highlighting the versatility of benzofuran compounds in scientific research and industrial applications (Veranitisagul et al., 2011).

Analytical Chemistry Applications

The analysis of primary and secondary aliphatic amines in wastewater and surface water showcases the environmental and analytical chemistry applications of derivatization techniques involving compounds related to N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine. These studies are critical for monitoring environmental pollutants and understanding the fate of chemical compounds in natural water systems (Sacher, Lenz, & Brauch, 1997).

Safety And Hazards

This compound is harmful if swallowed and causes severe skin burns and eye damage . It’s recommended to rinse the mouth if swallowed and not to induce vomiting. Eye protection and face protection should be worn when handling this compound .

properties

IUPAC Name

1-(2,2-dimethyl-3H-1-benzofuran-7-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-12(2)7-9-5-4-6-10(8-13-3)11(9)14-12/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAQWZXMLFUWJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594476
Record name 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylamine

CAS RN

868755-46-8
Record name 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Dimethyl-2,3-dihydro-benzofuran-7-carbaldehyde (281 mg, 1.59 mmol) was dissolved in anhydrous methanol (7 ml). Methylamine (0.63 ml of 33% solution in ethanol, 4.82 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to a yellow oil and then dissolved in anhydrous methanol (7 ml). Sodium borohydride (61.5 mg, 1.63 mmol) was added and the mixture was stirred overnight at room temperature. Water (5 ml) was added and the solution was concentrated. Sodium hydroxide (20 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×40 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford (2,2-Dimethyl-2,3-dihydro-benzofuran-7-ylmethyl)-methyl-amine (303 mg, 99%) as a yellow oil: 1H NMR (300 MHz, DMSO-d6) δ 7.06-7.02 (m, 2H), 6.76-6.71 (m, 1H), 3.52 (s, 2H), 2.97 (s, 2H), 2.24 (s, 3H), 1.39 (s, 6H).
Quantity
281 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Quantity
61.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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